

3-Bromo-6-fluoro-2-methylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-6-fluoro-2-methylpyridine**

Cat. No.: **B1285544**

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An In-depth Technical Guide to 3-Bromo-6-fluoro-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of **3-Bromo-6-fluoro-2-methylpyridine**, a key intermediate in the pharmaceutical industry.

Core Physical and Chemical Properties

3-Bromo-6-fluoro-2-methylpyridine is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis, particularly in the development of novel therapeutics.^{[1][2]} Its chemical structure, featuring both bromine and fluorine substituents, allows for strategic manipulation in constructing complex molecular frameworks.^[2]

Physical Properties

The compound is typically a colorless to light yellow clear liquid at room temperature.^{[1][3]} Below is a summary of its key physical properties.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BrFN	[2][4]
Molecular Weight	190.01 g/mol	[1][2][4]
Appearance	Colorless to light yellow clear liquid	[1][3]
Melting Point	-2 °C	[1]
Boiling Point	189.5 ± 35.0 °C at 760 mmHg	[1][2]
Density	1.6 ± 0.1 g/cm ³	[1][2]
Flash Point	68.4 ± 25.9 °C	[1][2]
Refractive Index	~1.530	[1][2]
Solubility	Soluble in organic solvents such as ethanol and dimethylformamide.	[1]

Chemical Properties

The chemical reactivity of **3-Bromo-6-fluoro-2-methylpyridine** is largely dictated by the pyridine ring and its halogen substituents.

- Reactivity: The presence of both bromine and fluorine atoms enhances its reactivity and makes it a versatile building block in organic chemistry.[2] It readily participates in a variety of chemical reactions, including:
 - Nucleophilic Substitution: The fluorine atom can be displaced by various nucleophiles.
 - Cross-Coupling Reactions: The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.[2]
- Stability: The compound is stable as a solid at room temperature under proper storage conditions, which include tightly closed containers in a cool, dry environment.[2] It is noted to be light-sensitive.[5]

- Purity: Commercially available **3-Bromo-6-fluoro-2-methylpyridine** typically has a purity of ≥98.0%.[\[2\]](#)

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-6-fluoro-2-methylpyridine** is not readily available in the public domain, a general and plausible synthetic route can be inferred from related preparations of fluorinated pyridine compounds. The process generally involves the selective bromination and fluorination of a pyridine precursor.[\[2\]](#)

A representative two-step synthesis, adapted from general procedures for preparing similar compounds, is outlined below. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

Step 1: Bromination of 2-Amino-6-methylpyridine

This step introduces the bromine atom at the 3-position of the pyridine ring.

Materials:

- 2-Amino-6-methylpyridine
- A suitable brominating agent (e.g., N-Bromosuccinimide)
- An appropriate solvent (e.g., Acetonitrile)

Procedure:

- Dissolve 2-Amino-6-methylpyridine in the chosen solvent in a reaction vessel.
- Cool the solution in an ice bath.
- Slowly add the brominating agent to the stirred solution, maintaining the low temperature.
- Allow the reaction to proceed at room temperature for several hours.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

- Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography, to obtain 3-Bromo-2-amino-6-methylpyridine.

Step 2: Fluorination via Balz-Schiemann Reaction

This step replaces the amino group with a fluorine atom.

Materials:

- 3-Bromo-2-amino-6-methylpyridine
- Anhydrous Hydrogen Fluoride (HF) or a fluorinating salt (e.g., HBF_4)
- Sodium Nitrite (NaNO_2)
- An appropriate solvent

Procedure:

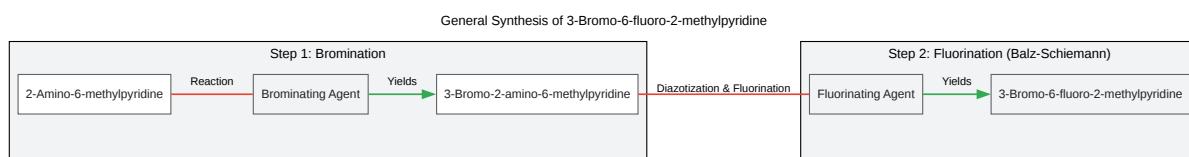
- Dissolve 3-Bromo-2-amino-6-methylpyridine in the chosen anhydrous acid (e.g., HF) at a low temperature (-78 °C).
- Slowly add a solution of sodium nitrite in the same acid to the reaction mixture to form the diazonium salt.
- Carefully warm the reaction mixture to induce decomposition of the diazonium salt and formation of the fluoro-pyridine.
- Quench the reaction by pouring it onto ice.
- Neutralize the solution with a base (e.g., sodium bicarbonate).

- Extract the product with an organic solvent (e.g., dichloromethane).
- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the final product, **3-Bromo-6-fluoro-2-methylpyridine**, using techniques such as column chromatography or distillation.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of **3-Bromo-6-fluoro-2-methylpyridine**.

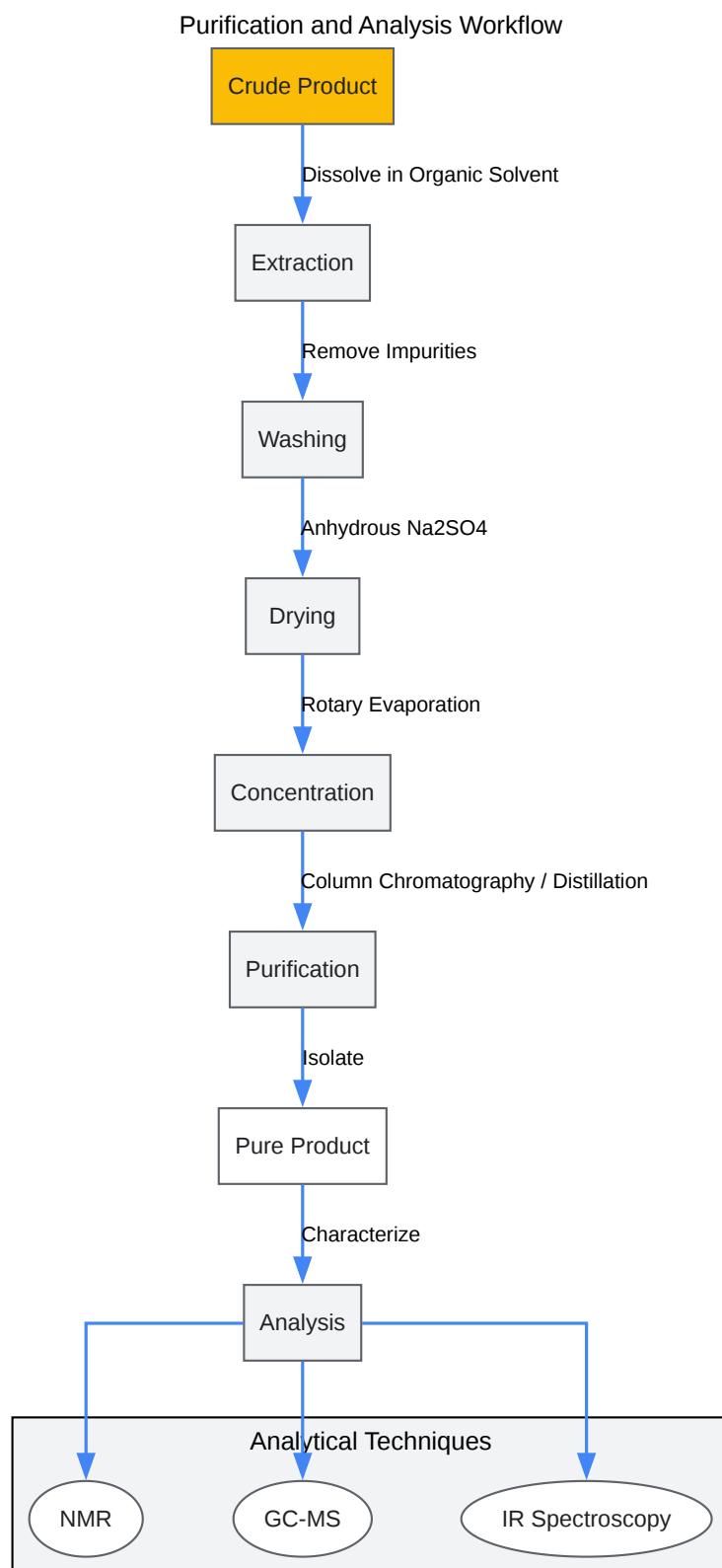


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Caption: General two-step synthesis of **3-Bromo-6-fluoro-2-methylpyridine**.

Purification and Analysis Workflow

This diagram outlines a typical workflow for the purification and analysis of the final product.



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Caption: Typical purification and analysis workflow for the synthesized product.

Spectroscopic Data

While specific spectra for **3-Bromo-6-fluoro-2-methylpyridine** are not publicly available, typical spectroscopic characteristics can be predicted based on its structure and data from related compounds.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons and signals in the aromatic region for the two pyridine ring protons. The coupling patterns and chemical shifts will be influenced by the bromo and fluoro substituents.
- ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.01 g/mol). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion cluster.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-Br and C-F stretching vibrations.

Safety and Handling

3-Bromo-6-fluoro-2-methylpyridine is classified as an irritant and should be handled with appropriate safety precautions.

- GHS Hazard Statements:
 - H315: Causes skin irritation.[\[4\]](#)
 - H319: Causes serious eye irritation.[\[4\]](#)
 - H335: May cause respiratory irritation.[\[4\]](#)
- Precautionary Statements:
 - Wear protective gloves, eye protection, and face protection.

- Use only in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[\[1\]](#)

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.

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- To cite this document: BenchChem. [3-Bromo-6-fluoro-2-methylpyridine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285544#3-bromo-6-fluoro-2-methylpyridine-physical-and-chemical-properties>]

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